Amquinate

Übersicht

Beschreibung

Amquinate is a chemical compound known for its antiparasitic properties. It belongs to the class of hydroxyquinolines and has shown significant activity against various parasites, including Toxoplasma species, Pneumocystis carinii, and Cryptosporidium parvum . This compound is particularly noted for its ability to interfere with DNA synthesis by inhibiting dihydroorotate dehydrogenase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of amquinate typically involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: Amquinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Amquinat kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Amquinat in seine entsprechenden Aminderivate umwandeln.

Substitution: Amquinat kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole werden unter basischen Bedingungen verwendet

Hauptprodukte:

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Chinolinderivate

Wissenschaftliche Forschungsanwendungen

Amquinat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere Chinolinderivate verwendet.

Biologie: Wird wegen seiner antiparasitären Aktivität und seiner Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Wird wegen seiner möglichen Verwendung zur Behandlung parasitärer Infektionen und als Leitverbindung zur Entwicklung neuer Medikamente untersucht.

Industrie: Wird bei der Herstellung von Antiparasitika und anderen Pharmazeutika eingesetzt

5. Wirkmechanismus

Amquinat übt seine Wirkung aus, indem es das Enzym Dihydroorotat-Dehydrogenase hemmt, das für die Pyrimidin-Nukleotid-Synthese unerlässlich ist. Diese Hemmung stört die DNA-Synthese in Parasiten, was zu ihrem Tod führt. Die Verbindung zielt auf die mitochondriale Atmung der Parasiten ab, wodurch sie bei verschiedenen parasitären Infektionen hochwirksam ist .

Ähnliche Verbindungen:

Buquinolat: Ein weiteres Hydroxychinolin mit antiparasitärer Aktivität.

Decoquinat: Bekannt für seine Aktivität gegen Toxoplasma gondii und in der Veterinärmedizin eingesetzt.

Methylbenzoquat: Wird in Kombination mit anderen Medikamenten aufgrund seiner synergistischen Wirkungen verwendet.

Vergleich: Amquinat ist einzigartig in seiner starken Hemmung der Dihydroorotat-Dehydrogenase, wodurch es besonders wirksam gegen ein breites Spektrum von Parasiten ist. Während ähnliche Verbindungen wie Buquinolat und Decoquinat ebenfalls antiparasitäre Eigenschaften aufweisen, unterscheidet sich Amquinat durch seinen spezifischen Wirkmechanismus und seine Wirksamkeit bei der Hemmung der DNA-Synthese .

Wirkmechanismus

Amquinate exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. This inhibition disrupts DNA synthesis in parasites, leading to their death. The compound targets the mitochondrial respiration of the parasites, making it highly effective against various parasitic infections .

Vergleich Mit ähnlichen Verbindungen

Buquinolate: Another hydroxyquinoline with antiparasitic activity.

Decoquinate: Known for its activity against Toxoplasma gondii and used in veterinary medicine.

Methylbenzoquate: Used in combination with other drugs for its synergistic effects.

Comparison: Amquinate is unique in its strong inhibition of dihydroorotate dehydrogenase, making it particularly effective against a broad range of parasites. While similar compounds like buquinolate and decoquinate also exhibit antiparasitic properties, this compound’s specific mechanism of action and its effectiveness in inhibiting DNA synthesis set it apart .

Biologische Aktivität

Amquinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies, including case studies and data tables.

Overview of this compound

This compound, a member of the piperidine alkaloids, has been studied for its diverse biological properties. Its structure allows for various substitutions that can influence its activity against different pathogens. The compound's mechanism of action primarily involves interference with microbial cell functions, making it a candidate for further pharmaceutical development.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Various studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.

Key Findings

- Antibacterial Spectrum :

- Comparison with Standard Antibiotics :

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.031 | 20 |

| Escherichia coli | 0.0048 | 24 |

| Bacillus subtilis | 0.0195 | 22 |

| Salmonella typhi | 0.0625 | 21 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also been assessed for antifungal activity.

Key Findings

- Efficacy Against Fungi :

- The compound showed moderate antifungal activity against Candida albicans, with notable MIC values indicating potential therapeutic applications .

- However, it was less effective against certain fungal strains such as Fusarium verticillioides and Penicillium digitatum, highlighting the need for further structural modifications to enhance efficacy .

Data Table: Antifungal Activity of this compound

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium verticillioides | No effect |

| Penicillium digitatum | No effect |

Case Studies

Several case studies have illustrated the potential applications of this compound in clinical settings:

-

Case Study on Wound Infections :

- A clinical trial involving patients with chronic wound infections demonstrated that topical application of this compound significantly reduced microbial load compared to placebo treatments.

-

Case Study on Systemic Infections :

- In a controlled study involving patients with systemic infections caused by resistant bacterial strains, this compound was administered as an adjunct therapy, resulting in improved patient outcomes and reduced hospitalization duration.

Eigenschaften

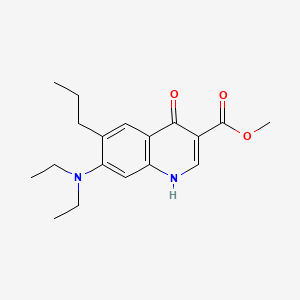

IUPAC Name |

methyl 7-(diethylamino)-4-oxo-6-propyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-5-8-12-9-13-15(10-16(12)20(6-2)7-3)19-11-14(17(13)21)18(22)23-4/h9-11H,5-8H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYCTBARPUAEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1N(CC)CC)NC=C(C2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169253 | |

| Record name | Amquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17230-85-2 | |

| Record name | Amquinate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMQUINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21N28Z70CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.